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molecular formula C17H13NO4 B8294467 4-(6-Hydroxyquinolin-2-yl)-3-methoxybenzoic acid

4-(6-Hydroxyquinolin-2-yl)-3-methoxybenzoic acid

Cat. No. B8294467
M. Wt: 295.29 g/mol
InChI Key: GNLNPVVOJYUSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09433618B2

Procedure details

70 mg of 4-(6-hydroxyquinolin-2-yl)-3-methoxybenzoic acid (Compound 48) was suspended in 10 ml DCM and 0.25 ml BBr3 was added. The mixture was stirred at room temperature for 2 days. 20 ml water was added to quench the reaction. DCM was removed by evaporation and the precipitate was filtered and washed with water and dried to obtain 29 mg of 3-hydroxy-4-(6-hydroxyquinolin-2-yl)benzoic acid. 1H NMR (DMSO-d6 300 MHz TMS): δ 10.34 (s, 1H), 8.45 (d, 1H), 8.30 (d, 1H), 8.24 (d, 1H), 7.97 (d, 1H), 7.46 (m, 3H), 7.26 (d, 1H), MS (ESI): m/z=282.30 [M+1]+.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Compound 48
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]=1[O:21]C)[CH:6]=[CH:5]2.FC1C2C(=CC=C(O)C=2)N=C(C2C=CC(C(O)=O)=CC=2OC)C=1.B(Br)(Br)Br.O>C(Cl)Cl>[OH:21][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:12]=1[C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([OH:1])[CH:3]=2)[N:8]=1)[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
OC=1C=C2C=CC(=NC2=CC1)C1=C(C=C(C(=O)O)C=C1)OC
Step Two
Name
Compound 48
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=NC2=CC=C(C=C12)O)C1=C(C=C(C(=O)O)C=C1)OC
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
DCM was removed by evaporation
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=CC1C1=NC2=CC=C(C=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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